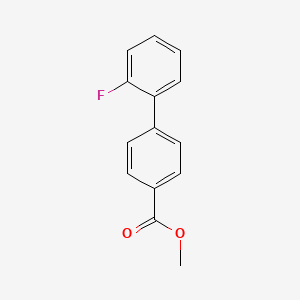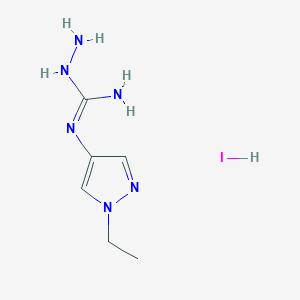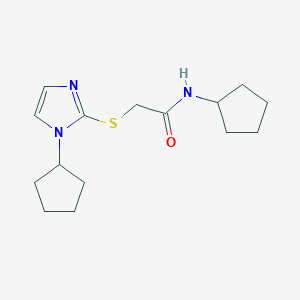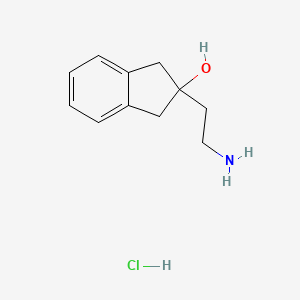
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. The presence of chlorine, methyl, and phenyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.
Mecanismo De Acción
1,2,4-Triazines are a class of heterocyclic compounds that have been of interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,2,4-triazines display important biological properties . For example, certain derivatives are used clinically due to their antitumor properties .
The mode of action of 1,2,4-triazines can vary greatly depending on the specific compound and its functional groups. Some common reactions include nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
The pharmacokinetics of 1,2,4-triazines can also vary greatly depending on the specific compound. Factors such as solubility, stability, and the presence of functional groups can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
The result of action and the action environment would also depend on the specific 1,2,4-triazine compound and its targets. For example, some 1,2,4-triazines have antitumor properties and their action could result in the inhibition of tumor growth .
Análisis Bioquímico
Biochemical Properties
Triazine derivatives have been investigated as biologically active small molecules . They exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral effects .
Cellular Effects
Some triazine derivatives have shown significant activity against different tumor cell lines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine can be achieved through various methods. One common approach involves the nucleophilic substitution of cyanuric chloride with appropriate amines. For instance, the reaction of cyanuric chloride with methylamine and phenylamine under controlled conditions can yield the desired triazine derivative . The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by employing advanced techniques such as microwave-assisted synthesis or continuous flow reactors . These methods enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
Aplicaciones Científicas De Investigación
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and polymer stabilizers.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in fluorescent sensors.
5-Chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate: Exhibits different chemical properties due to the presence of a carboxylate group.
Uniqueness
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
5-chloro-6-methyl-3-phenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-9(11)12-10(14-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKLLOFQIYLIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2617427.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)




![[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid](/img/structure/B2617439.png)

![Benzo[d]isothiazole-6-carboxylic acid](/img/structure/B2617444.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2617446.png)

